3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, β-ketoesters, and ammonium acetate under reflux conditions. The reaction is catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under controlled conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its biological activities and structural similarity.
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate:
Uniqueness
3-Ethyl 6-methyl 4-[4-(acetyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its unique hexahydroquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(4-acetyloxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H27NO7/c1-6-31-24(29)19-13(3)25-17-11-12(2)18(23(28)30-5)22(27)21(17)20(19)15-7-9-16(10-8-15)32-14(4)26/h7-10,12,18,20,25H,6,11H2,1-5H3 |
InChI Key |
KKZINGQNQKZVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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